Tert-butyl (4-(3-((2,2,5,7,8-pentamethylchroman-6-YL)sulfonyl)guanidino)butyl)carbamate
Description
This compound is a carbamate derivative featuring a tert-butyl protecting group, a butyl linker, and a sulfonylated guanidino moiety attached to a pentamethylchroman ring. The chroman core (a benzodihydropyran derivative) provides a hydrophobic scaffold, while the sulfonylguanidino group introduces polar and hydrogen-bonding capabilities. The tert-butyl carbamate group enhances stability and solubility, making it a common intermediate in peptide synthesis and drug development .
Properties
CAS No. |
1352925-66-6 |
|---|---|
Molecular Formula |
C24H40N4O5S |
Molecular Weight |
496.7 g/mol |
IUPAC Name |
tert-butyl N-[4-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]butyl]carbamate |
InChI |
InChI=1S/C24H40N4O5S/c1-15-16(2)20(17(3)18-11-12-24(7,8)32-19(15)18)34(30,31)28-21(25)26-13-9-10-14-27-22(29)33-23(4,5)6/h9-14H2,1-8H3,(H,27,29)(H3,25,26,28) |
InChI Key |
QVOUYWYKTBLHLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCCNC(=O)OC(C)(C)C)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-(3-((2,2,5,7,8-pentamethylchroman-6-YL)sulfonyl)guanidino)butyl)carbamate typically involves multiple steps, starting with the preparation of the individual components. The tert-butyl carbamate group can be synthesized by reacting tert-butyl alcohol with carbamic acid. The sulfonyl guanidine moiety is usually prepared by reacting guanidine with a sulfonyl chloride derivative. The pentamethylchroman ring is synthesized through a series of methylation reactions on a chroman precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include using high-purity reagents, controlling reaction temperatures and times, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-(3-((2,2,5,7,8-pentamethylchroman-6-YL)sulfonyl)guanidino)butyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone or sulfoxide derivative, while reduction could produce a simpler hydrocarbon structure.
Scientific Research Applications
Tert-butyl (4-(3-((2,2,5,7,8-pentamethylchroman-6-YL)sulfonyl)guanidino)butyl)carbamate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as enzyme inhibition or receptor modulation.
Industry: The compound could be used in the development of new materials or as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl (4-(3-((2,2,5,7,8-pentamethylchroman-6-YL)sulfonyl)guanidino)butyl)carbamate involves its interaction with specific molecular targets. The sulfonyl guanidine moiety may interact with enzymes or receptors, modulating their activity. The pentamethylchroman ring could provide additional stability or specificity to these interactions. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related carbamate derivatives, focusing on substituents, physicochemical properties, and biological relevance:
*Calculated based on molecular formula.
Key Differences and Implications
Hydrophobic vs. The sulfonylguanidino group enables stronger electrostatic interactions (e.g., with carboxylates like D234 or imidazole groups like H297) compared to non-sulfonylated analogues, mimicking phosphorylated histidine interactions observed in enzyme complexes .
Stereochemical and Electronic Effects :
- The (S)-configured hexan derivative () demonstrates how stereochemistry and electron-withdrawing groups (fluoro/oxo) can influence reactivity and binding specificity. This contrasts with the achiral butyl linker in the target compound, which may prioritize flexibility over stereoselectivity .
Biological Activity
Tert-butyl (4-(3-((2,2,5,7,8-pentamethylchroman-6-YL)sulfonyl)guanidino)butyl)carbamate is a complex compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including its synthesis, structure-activity relationships (SAR), and specific case studies demonstrating its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a tert-butyl carbamate group linked to a guanidine moiety and a pentamethylchroman sulfonyl group. Its chemical formula is represented as follows:
This structure is significant as it combines multiple pharmacophores that may contribute to its biological activity.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Carbamate : The tert-butyl carbamate is synthesized from the corresponding amine and carbonyl compounds using standard coupling techniques.
- Introduction of Guanidine : The guanidine group is introduced via a reaction with suitable precursors under controlled conditions.
- Sulfonylation : The sulfonyl group is attached to the chroman moiety through electrophilic substitution reactions.
1. Pharmacological Effects
Research has shown that carbamate derivatives often exhibit a range of pharmacological effects due to their ability to interact with various biological targets. For instance:
- Anti-inflammatory Activity : In studies involving similar carbamate derivatives, compounds demonstrated significant anti-inflammatory effects. For example, a series of substituted benzamido phenylcarbamates showed inhibition percentages ranging from 39% to 54% in carrageenan-induced edema models .
- Neuroprotective Effects : Compounds with similar structures have been investigated for neuroprotective properties, suggesting potential applications in neurodegenerative diseases.
The biological activity of this compound can be attributed to its ability to modulate enzyme activity and receptor interactions:
- Inhibition of Enzymes : The presence of the carbamate group enhances the binding affinity for enzymes like histone deacetylases (HDACs), which play critical roles in gene expression and cellular function .
- Receptor Modulation : The guanidine moiety may facilitate interactions with neurotransmitter receptors, potentially influencing signaling pathways involved in mood regulation and cognitive function.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from related studies include:
| Compound | Activity | EC50 (nM) | Comments |
|---|---|---|---|
| Compound A | Anti-inflammatory | 150 | Moderate selectivity |
| Compound B | Neuroprotective | 120 | High potency |
| Compound C | HDAC inhibition | 30 | Very selective |
These data suggest that modifications on the pentamethylchroman or guanidine components can significantly impact biological efficacy.
Case Study 1: Anti-inflammatory Properties
A study assessed the anti-inflammatory effects of various carbamate derivatives in vivo. The compound exhibited promising results in reducing inflammation markers compared to standard treatments such as indomethacin .
Case Study 2: Neuroprotective Potential
Another investigation focused on the neuroprotective effects of similar compounds in models of oxidative stress. Results indicated that these compounds could reduce neuronal cell death and improve survival rates under stress conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
